Desglimidodrina

Descripción general

Descripción

La desglimi- dodrina es un metabolito activo del profármaco midodrina. Es un potente agonista del receptor α1-adrenérgico, utilizado principalmente en el tratamiento de la hipotensión ortostática. La desglimi- dodrina ejerce sus efectos al aumentar el tono vascular y elevar la presión arterial .

Aplicaciones Científicas De Investigación

La desglimi- dodrina tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

La desglimi- dodrina ejerce sus efectos actuando como un agonista en los receptores α1-adrenérgicos. Al unirse a estos receptores, activa la vía de señalización α-adrenérgica, lo que lleva a la vasoconstricción y un aumento del tono vascular. Esto resulta en un aumento de la presión arterial, lo que es beneficioso para tratar afecciones como la hipotensión ortostática .

Análisis Bioquímico

Biochemical Properties

Desglymidodrine interacts with alpha 1-adrenergic receptors expressed in the arteriolar and venous vasculature . The activation of these receptors leads to an increase in vascular tone and a subsequent rise in blood pressure . This interaction is the primary biochemical reaction involving desglymidodrine .

Cellular Effects

Desglymidodrine has a significant impact on various types of cells and cellular processes. It influences cell function by activating alpha 1-adrenergic receptors, which leads to vasoconstriction and an increase in blood pressure . This can affect cell signaling pathways and cellular metabolism, particularly in cells of the vascular system .

Molecular Mechanism

Desglymidodrine exerts its effects at the molecular level primarily through its action as an alpha 1-adrenergic receptor agonist . It binds to these receptors, leading to their activation. This activation triggers a series of events that result in vasoconstriction and an increase in blood pressure .

Temporal Effects in Laboratory Settings

Desglymidodrine reaches peak serum concentrations about 1 to 2 hours after administration and has a plasma half-life of about 3 to 4 hours . This suggests that the effects of desglymidodrine can be observed for several hours after administration, with some effect persisting for 2 to 3 hours .

Metabolic Pathways

Desglymidodrine is formed by the deglycination of midodrine, a process that takes place in the liver and many other tissues . Neither midodrine nor desglymidodrine is a substrate for monoamine oxidase . Renal elimination of midodrine is insignificant, while about 80% of desglymidodrine is eliminated by active renal secretion .

Transport and Distribution

Desglymidodrine is distributed throughout the body after oral administration . It is absorbed from the gastrointestinal tract and deglycinated in the liver and many other tissues, principally to the active metabolite desglymidodrine . Neither midodrine nor desglymidodrine is bound to plasma proteins to any significant extent .

Métodos De Preparación

La desglimi- dodrina se puede sintetizar a partir de midodrina mediante la hidrólisis de amidas convencional. Este método implica la escisión del enlace amida en la midodrina, lo que resulta en la formación de desglimi- dodrina. Las condiciones de reacción suelen incluir el uso de un anión hidróxido para atacar al carbono carbonílico, lo que conduce a la formación del producto deseado . Los métodos de producción industrial suelen implicar biotransformación microbiana, donde hongos como Botrytis cinerea se utilizan para convertir la midodrina en desglimi- dodrina bajo condiciones de cultivo específicas .

Análisis De Reacciones Químicas

La desglimi- dodrina se somete a varios tipos de reacciones químicas, que incluyen:

Reducción: Aunque menos comunes, las reacciones de reducción pueden ocurrir bajo condiciones específicas.

Sustitución: La desglimi- dodrina puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Comparación Con Compuestos Similares

La desglimi- dodrina es similar a otros agonistas del receptor α1-adrenérgico, como:

Fenilefrina: Otro agonista del receptor α1-adrenérgico utilizado como descongestionante y para aumentar la presión arterial.

Metoxamina: Utilizada para tratar la hipotensión durante la cirugía.

Midodrina: El profármaco de la desglimi- dodrina, utilizado para los mismos fines terapéuticos

La desglimi- dodrina es única en su activación específica de los receptores α1-adrenérgicos y su efectividad en el tratamiento de la hipotensión ortostática sin efectos secundarios significativos .

Propiedades

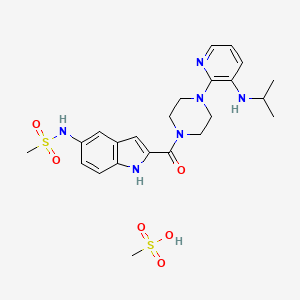

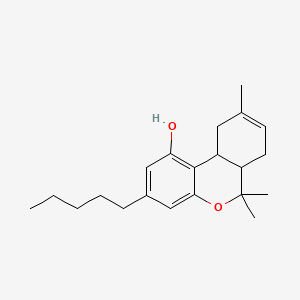

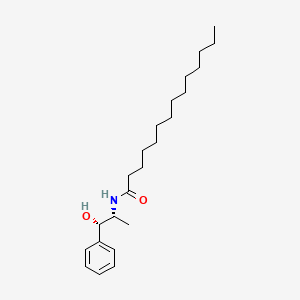

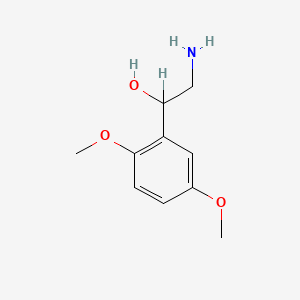

IUPAC Name |

2-amino-1-(2,5-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11/h3-5,9,12H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRCNXKYZVQYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60407-53-6 (hydrochloride) | |

| Record name | Desglymidodrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00957424 | |

| Record name | 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3600-87-1 | |

| Record name | Desglymidodrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3600-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desglymidodrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003600871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(2,5-dimethoxyphenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESGLYMIDODRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S57K35I2FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Desglymidodrine is the active metabolite of the prodrug Midodrine. It functions as a selective α1-adrenergic receptor agonist, primarily targeting these receptors in the arteriolar and venous vasculature []. This binding leads to smooth muscle contraction, resulting in vasoconstriction and an elevation of blood pressure []. Notably, Desglymidodrine demonstrates limited ability to cross the blood-brain barrier, minimizing central nervous system effects [].

A: While the provided abstracts don't explicitly state the molecular formula and weight of Desglymidodrine, they provide sufficient information to deduce these details. As an active metabolite formed by the deglycination of Midodrine, we can infer its structure. Spectroscopic data, such as IR, 1H NMR, 13C NMR, and mass analysis, would provide definitive confirmation of its structure [].

A: While the provided research primarily focuses on Desglymidodrine itself, one study investigates the in vitro metabolism of Desglymidodrine by human liver microsomes [, ]. The research identifies CYP2D6 as the primary enzyme responsible for Desglymidodrine's 5'-O-demethylation, with CYP1A2 playing a minor role [, ]. Understanding the metabolic pathways of Desglymidodrine provides insights into potential drug-drug interactions and interindividual variability in response to the drug.

A: One study describes a controlled-release pharmaceutical composition containing Midodrine and/or Desglymidodrine []. This formulation aims to achieve sustained release of Desglymidodrine after oral administration, leading to a prolonged therapeutic effect and potentially improved patient compliance.

A: Several studies provide insights into the pharmacokinetics of Desglymidodrine. Following oral administration of Midodrine, it is rapidly absorbed and converted to Desglymidodrine [, ]. The half-life of Desglymidodrine is approximately 4 hours []. The primary route of elimination for both Midodrine and Desglymidodrine is renal []. Notably, the pharmacokinetics of Midodrine and Desglymidodrine may be altered in specific patient populations, such as those with liver cirrhosis [, ]. A study comparing the pharmacokinetics of Midodrine and Desglymidodrine in cirrhotic patients with tense ascites versus healthy volunteers could shed light on dosage adjustments required in such cases []. Furthermore, analytical methods like LC-MS/MS have been developed and validated to quantify Midodrine and Desglymidodrine in human plasma, facilitating pharmacokinetic studies [, , ].

A: Research indicates a linear relationship between Midodrine dosage and the increase in standing systolic blood pressure due to Desglymidodrine []. This finding suggests that adjusting the Midodrine dose can modulate the therapeutic effect on orthostatic blood pressure.

A: A double-blind, dose-response study demonstrated that Midodrine effectively increases orthostatic blood pressure and improves symptoms in patients with NOH []. The study identified a 10-mg dose of Midodrine, administered two to three times daily, as an effective regimen for this condition [].

A: Yes, research has explored the potential benefits of Midodrine in various conditions beyond NOH. One area of interest is its use in managing dialysis-associated hypotension in patients undergoing hemodialysis. Studies suggest that administering Midodrine at the start of dialysis can reduce the severity and frequency of hypotensive episodes [].

A: Midodrine, and by extension its active metabolite Desglymidodrine, can lead to side effects primarily attributed to its sympathomimetic properties []. Common adverse effects include piloerection, scalp pruritus, generalized paresthesias, and urinary retention [].

A: Yes, there are documented cases of acute Midodrine overdose []. The primary clinical findings associated with Midodrine overdose are marked hypertension and relative bradycardia, both of which tend to resolve relatively quickly []. Intravenous nitroglycerin appears to be a safe and effective treatment option for controlling blood pressure in such cases [].

A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used technique for the simultaneous determination of Midodrine and Desglymidodrine in biological samples, such as human plasma [, , ]. This method offers high sensitivity and selectivity, making it suitable for pharmacokinetic and bioequivalence studies. Other analytical techniques like capillary electrophoresis (CE) have also been explored for the stereoselective determination of Midodrine and Desglymidodrine enantiomers [].

A: Researchers validate analytical methods for Midodrine and Desglymidodrine using established guidelines to guarantee accuracy, precision, and specificity [, , ]. These validation procedures are essential to ensure the reliability and reproducibility of the analytical data generated during research and development.

A: Midodrine obtained approval from the US Food and Drug Administration (FDA) in 1996 for treating orthostatic hypotension []. This approval marked a significant milestone in managing this condition, providing clinicians with a new therapeutic option for patients experiencing symptoms related to low blood pressure upon standing.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.